Pci-27483 - 871266-63-6

Pci-27483

Catalog Number: EVT-287518
CAS Number: 871266-63-6
Molecular Formula: C26H24N6O9S
Molecular Weight: 596.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

PCI-27483 is a potent, selective, and reversible small molecule inhibitor of human FVIIa. [] It is being investigated as a potential anti-cancer agent and for its anti-inflammatory properties. [, ] This compound inhibits the activity of FVIIa, a key enzyme in the coagulation cascade. [] PCI-27483 has been shown to inhibit tumor growth in animal models, potentially by interfering with the tissue factor (TF):FVIIa signaling pathway. [] This pathway is involved in tumor progression, angiogenesis, and inflammation. [, ]

Overview

PCI-27483 is a selective small molecule inhibitor of activated coagulation factor VII, also known as factor VIIa. It has garnered attention primarily for its potential applications in cancer therapy, particularly in cancers characterized by overexpression of tissue factor. These include pancreatic, colon, breast, and prostate cancers. The compound operates by inhibiting the tissue factor and factor VIIa complex, which plays a critical role in the coagulation cascade and tumor progression.

Source and Classification

The chemical identifier for PCI-27483 is 871266-63-6. It is classified as an antineoplastic agent due to its potential to inhibit tumor growth through mechanisms that disrupt both coagulation processes and cancer cell signaling pathways. The compound has been studied extensively in preclinical models and clinical trials to evaluate its efficacy and safety profile in various cancer types.

Synthesis Analysis

The synthesis of PCI-27483 involves multiple steps that include the formation of key intermediates followed by specific reactions under controlled conditions. While exact synthetic routes are proprietary, the general approach includes optimizing conditions to ensure high yield and purity for large-scale production. The synthesis process is crucial for maintaining the compound's effectiveness and stability for research and therapeutic applications.

Molecular Structure Analysis

The molecular formula of PCI-27483 is C26H24N6O9SC_{26}H_{24}N_{6}O_{9}S. Its structure features a complex arrangement that allows it to interact selectively with the tissue factor and factor VIIa complex. The detailed structural data can be analyzed using various computational methods to predict its behavior in biological systems, although specific structural diagrams are not publicly disclosed.

Chemical Reactions Analysis

PCI-27483 undergoes several significant chemical reactions primarily focusing on its interaction with the tissue factor and activated factor VIIa complex. It inhibits the phosphorylation of extracellular signal-regulated kinase (ERK) and c-fos induction in cancer cells, which are critical pathways involved in cell proliferation and survival. This inhibition can lead to reduced tumor growth and metastasis .

Mechanism of Action

The mechanism of action for PCI-27483 centers on its ability to inhibit the tissue factor and activated factor VIIa complex. By blocking this interaction, PCI-27483 disrupts several downstream signaling pathways that are essential for tumor growth, including the phosphorylation of Akt and mitogen-activated protein kinase (MAPK). This disruption leads to decreased cellular proliferation and increased apoptosis in tumor cells that express high levels of tissue factor .

Physical and Chemical Properties Analysis

PCI-27483 exhibits specific physical and chemical properties that are relevant for its function as an inhibitor:

  • Molecular Weight: Approximately 572.56 g/mol.
  • Solubility: Soluble in organic solvents; solubility in water is limited.
  • Stability: Stability under physiological conditions has been evaluated in various studies, indicating that it maintains activity over time when stored correctly.

These properties are crucial for determining the appropriate formulation for therapeutic use and ensuring effective delivery to target tissues.

Applications

The primary scientific applications of PCI-27483 include:

  • Cancer Therapy: It has been studied as a potential treatment for various cancers, particularly those associated with high levels of tissue factor expression, such as pancreatic cancer.
  • Research Tool: PCI-27483 serves as a valuable tool in research settings for studying the roles of coagulation factors in cancer progression and metastasis.
  • Combination Therapy: Initial studies have explored its use in combination with established chemotherapy agents like gemcitabine, although results have shown no significant improvement over gemcitabine alone .
Introduction to PCI-27483 and Its Biochemical Context

Tissue Factor (TF) and Factor VIIa (FVIIa) in Hemostasis and Oncogenesis

Tissue Factor (TF), a transmembrane glycoprotein (encoded by the F3 gene), is the primary initiator of the coagulation cascade. Upon vascular injury, TF binds circulating Factor VII (FVII), forming the TF:FVIIa complex. This complex activates downstream proteases (Factors IX/X), ultimately generating thrombin and fibrin to form hemostatic plugs [5]. Beyond coagulation, TF exhibits critical roles in cancer biology:

  • Pathological Signaling: In tumors, TF:FVIIa activates Protease-Activated Receptor 2 (PAR2), triggering intracellular pathways (e.g., MAPK/ERK, PI3K/AKT) that drive tumor growth, angiogenesis, and metastasis [5] [7].
  • Isoforms: Full-length TF (flTF) anchors to membranes and supports coagulation and signaling. Alternatively spliced TF (asTF) lacks transmembrane domains and promotes angiogenesis but has minimal procoagulant activity [5].
  • Clinical Correlation: TF overexpression in pancreatic, hepatocellular (HCC), and breast cancers correlates with venous thromboembolism (VTE), aggressiveness, and poor survival. In HCC, FVII (not TF) expression directly associates with vascular invasion and reduced disease-free survival [7].

Table 1: TF/FVIIa Functions in Physiology vs. Cancer

ContextPhysiological RolePathological Role in Cancer
CoagulationHemostasis activationTumor-associated thrombosis (Trousseau syndrome)
PAR2 SignalingLimited involvementERK/mTOR activation → Cell migration, angiogenesis
TF IsoformsflTF dominates coagulationasTF promotes angiogenesis

Rationale for Targeting the TF/FVIIa Complex in Cancer Therapeutics

Targeting TF:FVIIa offers dual benefits: anticoagulation and antitumor activity. Key rationales include:

  • Oncogenic Dependence: Tumors overexpress TF/FVIIa; the complex sustains proliferative signaling independent of growth factors. In HCC, FVII treatment increases PAR2 and p-ERK1/2, driving migration via ERK-TSC2-mTOR activation [7].
  • Tumor Microenvironment: TF:FVIIa induces pro-angiogenic cytokines (e.g., IL-8, VEGF). Inhibition reduces microvascular density (MVD), as shown in HCC xenografts [5] [7].
  • Synthetic Lethality: Combining TF:FVIIa inhibitors (e.g., PCI-27483) with chemotherapy may enhance efficacy. Preclinical studies show reduced tumor growth in pancreatic adenocarcinoma models [3] [4].

Table 2: Consequences of TF/FVIIa-PAR2 Signaling in Cancer

Downstream PathwayFunctional ImpactExperimental Evidence
ERK1/2 Phosphorylation↑ Cell proliferation, migrationFVIIa ↑ p-ERK in HCC cells; blocked by MEK inhibitors [7]
mTOR Activation↑ Protein synthesis, autophagy suppressionFVIIa ↑ p-mTOR via ERK-TSC2 axis [7]
IL-8 Secretion↑ Angiogenesis, inflammationTF:FVIIa ↑ IL-8 in pancreatic/breast cancer cells [3]

PCI-27483: Discovery and Classification as a Synthetic Small-Molecule Inhibitor

PCI-27483 is a reversible, selective FVIIa inhibitor developed to disrupt TF:FVIIa signaling in cancers. Key characteristics:

  • Chemical Properties:
  • Molecular Formula: C₂₆H₂₄N₆O₉S
  • CAS Registry: 871266-63-6
  • Structure: Features a phenylbenzimidazole core with aspartic acid derivatives and sulfonamide groups, enabling high-affinity binding to FVIIa’s catalytic site [1] [6].
  • Mechanism of Action:Binds FVIIa within the TF:VIIa complex, preventing:
  • Proteolytic activation of PAR2 and downstream oncogenic signaling (e.g., ERK, mTOR) [3] [6].
  • Coagulation activity (achieving target INR 2.0–3.0 in clinical studies) [2] [6].
  • Preclinical Efficacy:
  • Reduces TF:FVIIa-induced IL-8 secretion and ERK phosphorylation in pancreatic (BxPC3) and breast cancer (MDA-MB-231) cells [3].
  • Inhibits tumor growth in BxPC3 xenograft models at 90 mg/kg (s.c.) [3] [4].
  • Development Status:Phase 2 trials in advanced pancreatic cancer (combined with gemcitabine) showed target inhibition but no survival benefit vs. gemcitabine alone [2] [8].

Table 3: Molecular Features of PCI-27483

PropertyDetailSignificance
Chemical ClassPhenylbenzimidazole derivativeOptimized for FVIIa binding specificity
Key DomainsAspartic acid backbone, sulfonamide groupEnhances solubility and target affinity
Target SelectivityFVIIa (within TF:VIIa complex)Spares other coagulation factors (e.g., FXa, thrombin)
Half-Life10–12 hours (human, subcutaneous)Supports twice-daily dosing [6]

All compounds mentioned: PCI-27483, Tissue Factor (TF), Factor VIIa (FVIIa), PAR2.

Properties

CAS Number

871266-63-6

Product Name

Pci-27483

IUPAC Name

(2S)-2-[[2-[3-(6-carbamimidoyl-1H-benzimidazol-2-yl)-4-hydroxy-5-(2-hydroxy-5-sulfamoylphenyl)phenyl]acetyl]amino]butanedioic acid

Molecular Formula

C26H24N6O9S

Molecular Weight

596.6 g/mol

InChI

InChI=1S/C26H24N6O9S/c27-24(28)12-1-3-17-18(8-12)32-25(31-17)16-6-11(7-21(34)30-19(26(38)39)10-22(35)36)5-15(23(16)37)14-9-13(42(29,40)41)2-4-20(14)33/h1-6,8-9,19,33,37H,7,10H2,(H3,27,28)(H,30,34)(H,31,32)(H,35,36)(H,38,39)(H2,29,40,41)/t19-/m0/s1

InChI Key

WDJHHCAKBRKCLW-IBGZPJMESA-N

SMILES

C1=CC2=C(C=C1C(=N)N)NC(=N2)C3=CC(=CC(=C3O)C4=C(C=CC(=C4)S(=O)(=O)N)O)CC(=O)NC(CC(=O)O)C(=O)O

Solubility

Soluble in DMSO, not in water

Synonyms

PCI27483; PCI-27483; PCI 27483.

Canonical SMILES

C1=CC2=C(C=C1C(=N)N)NC(=N2)C3=CC(=CC(=C3O)C4=C(C=CC(=C4)S(=O)(=O)N)O)CC(=O)NC(CC(=O)O)C(=O)O

Isomeric SMILES

C1=CC2=C(C=C1C(=N)N)NC(=N2)C3=CC(=CC(=C3O)C4=C(C=CC(=C4)S(=O)(=O)N)O)CC(=O)N[C@@H](CC(=O)O)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.